molecular formula C11H14F3N B1528708 Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine CAS No. 1344274-22-1

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

Cat. No.: B1528708
CAS No.: 1344274-22-1
M. Wt: 217.23 g/mol
InChI Key: ZSRJJIFPPXTXSE-UHFFFAOYSA-N
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Description

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a propan-2-amine structure linked to a 2-(trifluoromethyl)phenyl group, a motif known to confer significant metabolic stability and influence the molecule's electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group . This structural characteristic is commonly explored in the design and synthesis of novel bioactive molecules . Compounds with similar scaffolds are frequently investigated for their potential to interact with various neurological targets, such as serotonin receptors, which play a role in regulating neurotransmission . As a secondary amine, this substance serves as a valuable building block (intermediate) in organic synthesis for researchers developing new pharmaceuticals or biochemical probes . It can be utilized in studies aimed at modulating specific biological pathways or as a precursor for creating more complex molecular entities. The compound must be handled by trained professionals in a controlled laboratory setting. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRJJIFPPXTXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, also known as 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H16F3N
  • Molecular Weight: 239.26 g/mol
  • CAS Number: 120994

Research indicates that compounds with trifluoromethyl groups exhibit enhanced binding affinity and selectivity for various biological targets. The trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Key Mechanisms:

  • Serotonin Receptor Modulation:
    • Compounds with similar structures have shown activity as serotonin receptor agonists or antagonists. This modulation can affect neurotransmission and has implications for mood disorders and other neurological conditions .
  • Inhibition of Enzymatic Activity:
    • The presence of trifluoromethyl groups has been associated with increased potency in inhibiting enzymes involved in neurotransmitter uptake, particularly serotonin transporters (SERTs). This could lead to therapeutic effects in conditions such as depression or anxiety .
  • Anticancer Properties:
    • Some studies suggest that related compounds exhibit antiproliferative effects against various cancer cell lines, potentially through mechanisms involving DNA intercalation or disruption of cellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50 Value Reference
Serotonin Uptake Inhibition5-HT Transporter6-fold increase vs. non-fluorinated analog
Antiproliferative ActivityPancreatic Cancer Cell Lines (Panc-1, BxPC-3)0.051 µM (BxPC-3)
Enzymatic InhibitionPLA2G15Not specified

Case Studies

  • Antidepressant Activity:
    A study demonstrated that compounds similar to this compound showed significant antidepressant-like effects in animal models by enhancing serotonergic neurotransmission .
  • Anticancer Research:
    In vitro studies evaluating the compound's effect on pancreatic cancer cells showed promising results with IC50 values indicating strong antiproliferative activity, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Applications in Medicinal Chemistry

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine has been studied for its potential therapeutic effects:

  • Antidepressant Properties : Some studies indicate that compounds with similar structures may exhibit antidepressant-like effects. The trifluoromethyl group can enhance binding affinity to neurotransmitter receptors, which could be relevant in developing new antidepressants .
  • Neurological Research : Its structural analogs have been investigated for their roles in modulating neurotransmitter systems, particularly in the context of anxiety and depression .
  • Synthesis of Pharmaceuticals : This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its unique trifluoromethyl group can influence the pharmacokinetic properties of drugs .

Applications in Organic Synthesis

This compound is valuable in organic synthesis:

  • Building Block for Complex Molecules : It can be used as a building block to synthesize more complex organic molecules, especially those required in medicinal chemistry .
  • Reagent in Chemical Reactions : The compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to its amine functional group .

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

  • Fluorinated Polymers : this compound can be incorporated into fluorinated polymers to enhance their thermal stability and chemical resistance .
  • Coatings and Adhesives : Its use in formulating coatings and adhesives has been explored due to its ability to improve adhesion properties and durability under harsh conditions .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryPotential antidepressant properties
Organic SynthesisIntermediate for synthesizing pharmaceuticals
Material ScienceComponent in fluorinated polymers
Coatings and AdhesivesEnhancing adhesion properties

Case Study 1: Antidepressant Development

A study conducted on structurally similar compounds revealed that modifications like the trifluoromethyl group significantly affected receptor binding profiles, suggesting potential antidepressant activity. This opens avenues for further research into this compound as a lead compound for developing new antidepressants.

Case Study 2: Synthesis of Fluorinated Polymers

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced chemical resistance and thermal stability. This application is particularly relevant for industries requiring durable materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

  • Structure : Differs by an ethyl (-CH₂CH₃) group instead of methyl (-CH₃) on the amine.
  • Molecular Formula : C₁₂H₁₆F₃N (MW: 231.26 g/mol ).
  • Key Properties : Higher lipophilicity (logP ~2.5–3.0) compared to the methyl analog due to the longer alkyl chain. Purity ≥90% with applications as a "versatile small molecule scaffold" in drug discovery .
  • Synthesis : Likely involves alkylation of the primary amine precursor (1-[2-(trifluoromethyl)phenyl]propan-2-amine) with ethylating agents.

1-[2-(Trifluoromethyl)phenyl]propan-2-amine

  • Structure : Primary amine lacking the methyl group on nitrogen.
  • Molecular Formula : C₁₀H₁₂F₃N (MW: 203.20 g/mol ).
  • Serves as a synthetic intermediate for further derivatization .

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Structure : Positional isomer with -CF₃ at the para position of the phenyl ring.
  • Molecular Formula : C₁₀H₁₂F₃N (MW: 203.20 g/mol ).
  • Key Properties: Altered steric and electronic effects due to the -CF₃ group’s para orientation. Synonyms indicate hydrochloride salt forms, suggesting pharmaceutical relevance .

Ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine

  • Structure : Enantiomer with -CF₃ at the meta position and (S)-configuration.
  • Molecular Formula : C₁₂H₁₆F₃N (MW: 231.26 g/mol ).
  • Key Properties : Stereochemistry may influence binding affinity in chiral environments (e.g., enzyme active sites). Meta-substitution alters electronic interactions compared to ortho analogs .

Physicochemical and Functional Comparisons

Compound Molecular Formula MW (g/mol) Substituent Position Amine Type Key Applications/Notes
Methyl({1-[2-(CF₃)phenyl]propan-2-yl})amine C₁₁H₁₄F₃N 217.23 2-(CF₃)phenyl Secondary Medicinal chemistry scaffold
Ethyl analog () C₁₂H₁₆F₃N 231.26 2-(CF₃)phenyl Secondary High lipophilicity; lab-scale synthesis
1-[2-(CF₃)phenyl]propan-2-amine () C₁₀H₁₂F₃N 203.20 2-(CF₃)phenyl Primary Intermediate for alkylation reactions
2-[4-(CF₃)phenyl]propan-2-amine () C₁₀H₁₂F₃N 203.20 4-(CF₃)phenyl Secondary Salt forms for improved stability

Key Findings:

Basicity : Primary amines (e.g., 1-[2-(CF₃)phenyl]propan-2-amine) are more basic than secondary amines, favoring protonation under physiological conditions .

Research and Application Insights

  • Synthetic Challenges : Introducing the -CF₃ group at specific positions (e.g., ortho vs. para) often requires directed metal-catalyzed coupling or halogen-exchange reactions .
  • Biological Relevance : The ethyl variant () is highlighted as a "versatile scaffold," suggesting utility in kinase inhibitor or GPCR-targeted drug discovery .

Preparation Methods

Preparation via Substituted Benzyl Chloride and Isobutyronitrile (Patent CN105085278A)

This method involves a two-step reaction sequence:

Step Reaction Description Conditions Key Reagents Outcome
1 Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis Temperature: -78°C to 0°C; Solvent: THF, dioxane, toluene, or hexane Substituted benzyl chloride (or bromide/alcohol), isobutyronitrile, organic base Formation of 2-methyl-1-substituted phenyl-2-butyronitrile intermediate
2 Hydrolysis of the nitrile intermediate with base Temperature: 80°C to 220°C; Solvent: same as step 1 Base (alkali), solvent Conversion to 2-methyl-1-substituted phenyl-2-butyric acid

The nitrile intermediate can then be further converted to the amine via reduction or other amination steps.

Notes:

  • The reaction temperature control is critical to avoid side reactions.
  • Organic bases used can vary but are essential for the initial substitution reaction.
  • Solvent choice affects yield and purity.

Synthesis via Grignard Reagent and Ketene (Patent WO2021171301A1)

This process focuses on preparing trifluoromethyl acetophenone derivatives, which are crucial intermediates:

Step Reaction Description Conditions Key Reagents Outcome
a) Formation of Grignard reagent from halo benzotrifluoride and magnesium Room temperature; Solvent: dry THF; Catalyst: iodine Halo benzotrifluoride (2-, 3-, 4-bromo), Mg turnings, iodine Grignard reagent of trifluoromethylbenzene
b) Reaction of Grignard reagent with ketene in presence of transition metal ligand-acid complex Temperature: 0 to -10°C; Solvent: aromatic hydrocarbon Ketene, Fe ligand complex, aliphatic acid Isomeric mixture of trifluoromethyl acetophenone
c) Oximation of trifluoromethyl acetophenone with hydroxylamine salt Temperature: 40-45°C; Solvent: aliphatic alcohol Hydroxylamine hydrochloride or sulfate, NaOH Trifluoromethyl acetophenone oxime

The oxime intermediate can be further processed to the target amine through reduction or other transformations.

Yields:

  • Grignard formation: confirmed by GLC.
  • Overall yield of acetophenone: 75-85%.
  • Oxime isolated yield: 80-85% after purification.

Advantages:

  • Avoids use of hazardous reagents like n-butyl lithium.
  • Economically favorable compared to cryogenic processes.

Alternative Routes and Catalytic Amination (Patent EP3904342A1)

This method describes copper-catalyzed amination reactions relevant to trifluoromethyl-substituted aromatic amines, which could be adapted for this compound:

Step Reaction Description Conditions Key Reagents Outcome
1 Stirring of bromo-trifluoromethylaniline with 4-methylimidazole and tripotassium phosphate 80°C under argon 3-Bromo-5-trifluoromethylaniline, 4-methylimidazole, K3PO4 Formation of imidazole-substituted intermediate
2 Addition of 8-hydroxyquinoline and copper(I) iodide, heating to boiling point 165°C for 4-26 hours CuI, 8-hydroxyquinoline Catalytic amination and coupling
3 Workup and purification Cooling, filtration, recrystallization Ethanol, toluene/acetone mixture Purified amine hydrochloride salt

Yields:

  • Approximately 50-67% isolated yield of amine hydrochloride salts.

Notes:

  • This method emphasizes environmentally acceptable and cost-effective conditions.
  • Copper catalysis enables efficient C-N bond formation.

Summary Table of Preparation Methods

Method Key Intermediates Reaction Type Conditions Yield (%) Advantages Disadvantages
Benzyl chloride + isobutyronitrile (CN105085278A) 2-methyl-1-substituted phenyl-2-butyronitrile Nucleophilic substitution, hydrolysis -78°C to 220°C, organic base, THF/dioxane Not specified Straightforward, uses common reagents Requires temperature control, multi-step
Grignard + ketene + oximation (WO2021171301A1) Trifluoromethyl acetophenone oxime Grignard addition, oximation 0 to -10°C, THF, Fe catalyst 75-85% overall High purity, avoids hazardous reagents Requires careful handling of Grignard and ketene
Copper-catalyzed amination (EP3904342A1) Bromo-trifluoromethylaniline derivatives Catalytic C-N coupling 80-165°C, CuI catalyst 50-67% Environmentally friendly, cost-effective Longer reaction times, moderate yield

Research Findings and Notes

  • The Grignard reagent approach is favored for its high yield and purity in producing trifluoromethyl acetophenone intermediates, which are key to synthesizing the target amine via subsequent oximation and reduction steps.
  • The benzyl chloride/isobutyronitrile method provides a viable route for the introduction of the propan-2-yl amine framework but requires careful temperature control and multi-step processing.
  • Copper-catalyzed amination offers an environmentally acceptable alternative for aromatic amine formation, particularly useful for substituted trifluoromethyl anilines, potentially adaptable for the target compound.
  • Purification techniques often involve crystallization from solvents such as ethanol, toluene, or cycloalkanes to achieve high purity.
  • Reaction monitoring via Gas Liquid Chromatography (GLC) is standard for confirming completion and purity during intermediate formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, and what challenges arise during its preparation?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-substituted phenylpropan-2-amine derivatives can be synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) with solvents like dimethylformamide (DMF) . Challenges include controlling regioselectivity due to the electron-withdrawing trifluoromethyl group, which may require optimized reaction temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄ .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and liquid chromatography-mass spectrometry (LCMS). For example, LCMS analysis (as in ) can confirm molecular weight (e.g., m/z 754 [M+H]⁺), while ¹⁹F NMR is critical for verifying trifluoromethyl group integration . Purity is assessed via HPLC with retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels should be conducted. indicates that related trifluoromethyl amines are stored at 4°C to prevent degradation. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodology : The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to meta/para positions. For oxidation studies, reagents like potassium permanganate or hydrogen peroxide may yield ketones or carboxylic acids, but steric hindrance from the propan-2-yl group can slow reactivity. Computational modeling (e.g., DFT calculations) can predict reaction pathways and transition states .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., microbial growth inhibition vs. cytotoxicity assays). For example, if antimicrobial activity is observed in vitro but not in cell-based models, consider compound permeability or metabolic stability. Pharmacokinetic studies (e.g., microsomal stability assays) and structural analogs (e.g., replacing the trifluoromethyl group with chloro) can isolate contributing factors .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like amine transporters or cytochrome P450 enzymes. For instance, the trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets, as seen in related pyridinyl derivatives .

Q. What analytical techniques are used to detect and quantify byproducts or isomers formed during synthesis?

  • Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers, while GC-MS identifies volatile byproducts. For example, diastereomeric impurities in propan-2-yl amines can be resolved using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the stereochemical outcome of the synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, promoting inversion at chiral centers. In contrast, nonpolar solvents (e.g., toluene) may stabilize carbocation intermediates in SN1 pathways. Stereochemical control is critical for biological activity; optical rotation measurements and X-ray crystallography confirm configurations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Reactant of Route 2
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Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

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